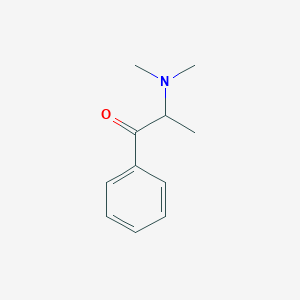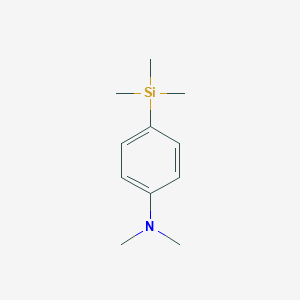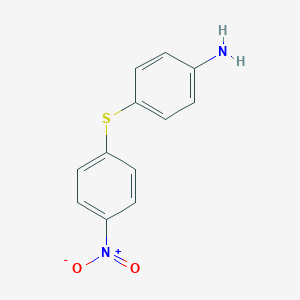
Metamfepramone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter release and uptake in the brain.
Medicine: Evaluated for its potential as an appetite suppressant and treatment for hypotension.
Industry: Used in the synthesis of other chemical compounds and as a precursor in pharmaceutical manufacturing.
Wirkmechanismus
Target of Action
Metamfepramone, also known as dimethylcathinone, dimethylpropion, and dimepropion , is a stimulant drug of the phenethylamine and cathinone chemical classes . It primarily targets the brain and triggers a cascading release of norepinephrine, dopamine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and the body’s reward system.
Mode of Action
This compound interacts with its targets by entering the brain and inducing the release of norepinephrine, dopamine, and serotonin . To a lesser extent, it acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monoamine oxidase inhibitor (MAOI) . This interaction results in changes such as increased alertness, energy, and enhanced self-esteem.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neurotransmitter release and reuptake. By inhibiting the reuptake of dopamine and adrenergic neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this include increased alertness, energy, and mood elevation.
Pharmacokinetics
It is known that this compound is metabolized to produce n-methylpseudoephedrine and methcathinone . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By increasing the availability of norepinephrine, dopamine, and serotonin, this compound can induce effects such as euphoria, increased alertness and energy, and enhanced self-esteem .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of drugs, including this compound . Factors such as diet, exposure to other drugs or chemicals, and individual genetic makeup can impact how this compound is metabolized and how effectively it works . For instance, certain foods or drugs might induce or inhibit the enzymes involved in metabolizing this compound, thereby affecting its efficacy and potential side effects.
Biochemische Analyse
Biochemical Properties
Metamfepramone interacts with various enzymes and proteins. It is metabolized to produce N-methylpseudoephedrine and methcathinone
Molecular Mechanism
This compound enters the brain and triggers a cascading release of norepinephrine, dopamine, and serotonin . To a lesser extent, this compound acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monoamine oxidase inhibitor (MAOI) .
Metabolic Pathways
This compound is involved in metabolic pathways that produce N-methylpseudoephedrine and methcathinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metamfepramone can be synthesized through the reaction of propiophenone with dimethylamine in the presence of a reducing agent . The reaction typically involves the following steps:
Formation of the intermediate: Propiophenone is reacted with dimethylamine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride or sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Metamfepramone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-methylpseudoephedrine and methcathinone.
Reduction: The compound can be reduced to form various derivatives depending on the reducing agent used.
Substitution: this compound can undergo substitution reactions where the dimethylamino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products:
Oxidation: N-methylpseudoephedrine and methcathinone.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Metamfepramone is structurally similar to other cathinones and phenethylamines. Some similar compounds include:
Methcathinone: A more potent stimulant with similar effects but higher abuse potential.
Cathinone: The parent compound found in the khat plant, with milder stimulant effects.
Dimethylamphetamine: Another stimulant with similar chemical structure but different pharmacological properties.
Uniqueness: this compound is unique in its balance of stimulant effects and lower potency compared to methcathinone, making it roughly equipotent to cathinone itself . This balance makes it a compound of interest for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMHROOFHVLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057650 | |
| Record name | Metamfepramone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15351-09-4 | |
| Record name | Metamfepramone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metamfepramone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metamfepramone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metamfepramone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metamfepramone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAMFEPRAMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A0P12FH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)




![ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-](/img/structure/B92619.png)






![11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene](/img/structure/B92630.png)

